![molecular formula C20H20BrN5O2S B289571 (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate](/img/structure/B289571.png)
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate, also known as BMPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPC is a thiosemicarbazone derivative that has shown promising results in the treatment of cancer, bacterial infections, and other diseases.
Mecanismo De Acción
The mechanism of action of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells and bacteria. (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. Additionally, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in the redox signaling pathway and is essential for the survival of cancer cells and bacteria.
Biochemical and physiological effects:
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate in lab experiments include its high potency, low toxicity, and broad-spectrum activity against various cancer cells and bacteria. However, the limitations of using (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate in lab experiments include its poor solubility and stability, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate, including the optimization of its synthesis method, the development of more stable and soluble derivatives, and the investigation of its potential applications in other diseases, such as viral infections and autoimmune disorders. Additionally, the use of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance. Overall, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate represents a promising compound for the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate involves the reaction of 4-bromo-2-methyl-1-phenylpyrazol-5-one with thiosemicarbazide, followed by the reaction of the resulting compound with 4-methoxybenzaldehyde. The final product is obtained after purification and characterization using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has been extensively studied for its potential applications in various fields, including cancer research, bacterial infections, and other diseases. In cancer research, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, (4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C20H20BrN5O2S |
|---|---|
Peso molecular |
474.4 g/mol |
Nombre IUPAC |
(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl N//'-[(Z)-(4-methoxyphenyl)methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C20H20BrN5O2S/c1-25-17(18(21)19(27)26(25)15-6-4-3-5-7-15)13-29-20(22)24-23-12-14-8-10-16(28-2)11-9-14/h3-12H,13H2,1-2H3,(H2,22,24)/b23-12- |
Clave InChI |
NNANHWGDTKOXKJ-FMCGGJTJSA-N |
SMILES isomérico |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CS/C(=N\N=C/C3=CC=C(C=C3)OC)/N |
SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=C(C=C3)OC)N |
SMILES canónico |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=NN=CC3=CC=C(C=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)amine](/img/structure/B289489.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)
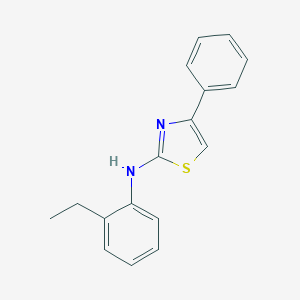
![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)
![1-[3-(2-Amino-3-nitroanilino)-3-oxopropyl]pyridinium](/img/structure/B289495.png)
![1-[2-(4-Nitro-1H-benzimidazol-2-yl)ethyl]-3-butyl-1H-imidazol-3-ium](/img/structure/B289496.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)
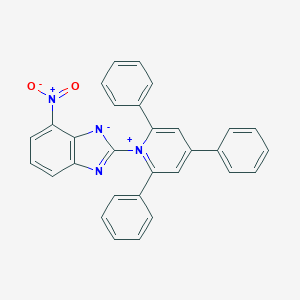
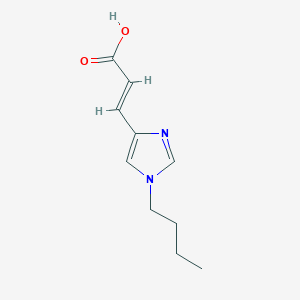
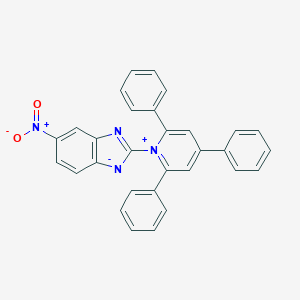
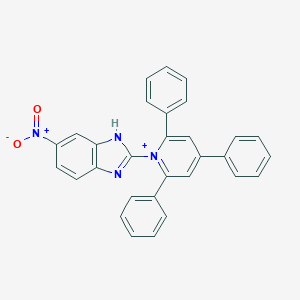
![7,8-Dimethyl-2,4-diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B289506.png)
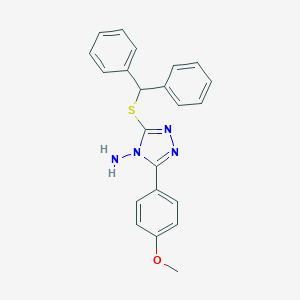
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B289511.png)